molecular formula C11H9BrN2O B8353644 7-Bromo-2,3,4,9-tetrahydro-pyrido[3,4-b]indol-1-one

7-Bromo-2,3,4,9-tetrahydro-pyrido[3,4-b]indol-1-one

Cat. No. B8353644
M. Wt: 265.11 g/mol
InChI Key: IDKKBZRHKAZKGY-UHFFFAOYSA-N
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Patent
US08975439B2

Procedure details

A solution of 2,3-piperidinedione 3-(3-bromophenyl) hydrazone (2.5 g, 22.3 mmol) in formic acid (40 mL) is refluxed for 1 h then cooled to room temperature. The reaction mixture is neutralized with sodium carbonate to basic condition. The resulting precipitate is filtered and collected. Recrystallization with ethanol provides 1.0 g (56%) of the title compound as a yellow solid.
Name
2,3-piperidinedione 3-(3-bromophenyl) hydrazone
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH:8]N=C2CCCNC2=O)[CH:5]=[CH:6][CH:7]=1.[C:17](=[O:20])([O-])[O-].[Na+].[Na+]>C(O)=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([C:2]3[CH2:3][CH2:4][NH:8][C:17](=[O:20])[C:7]=3[NH:8]2)=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
2,3-piperidinedione 3-(3-bromophenyl) hydrazone
Quantity
2.5 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)NN=C1C(NCCC1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
Recrystallization with ethanol

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C3=C(NC2=C1)C(NCC3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.